Cas no 2228646-06-6 (2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid)

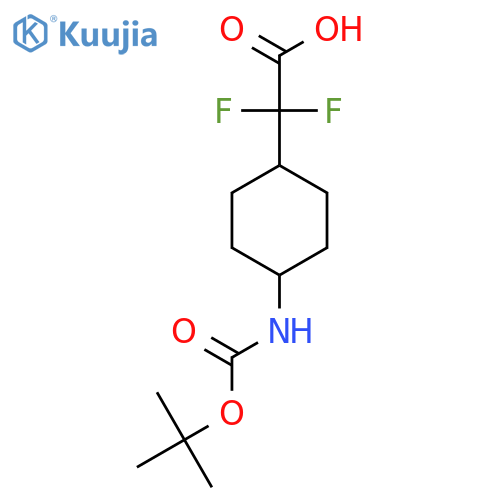

2228646-06-6 structure

商品名:2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid

2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid

- 2228646-06-6

- 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid

- 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)-2,2-difluoroacetic acid

- EN300-1874032

-

- インチ: 1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9-6-4-8(5-7-9)13(14,15)10(17)18/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)

- InChIKey: YENQXJFHHKFVJZ-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)O)(C1CCC(CC1)NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 293.14386448g/mol

- どういたいしつりょう: 293.14386448g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 371

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 75.6Ų

2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1874032-0.5g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 0.5g |

$1165.0 | 2023-09-18 | ||

| Enamine | EN300-1874032-1g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 1g |

$1214.0 | 2023-09-18 | ||

| Enamine | EN300-1874032-5g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 5g |

$3520.0 | 2023-09-18 | ||

| Enamine | EN300-1874032-10.0g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 10g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1874032-1.0g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1874032-10g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 10g |

$5221.0 | 2023-09-18 | ||

| Enamine | EN300-1874032-0.25g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 0.25g |

$1117.0 | 2023-09-18 | ||

| Enamine | EN300-1874032-5.0g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 5g |

$3520.0 | 2023-06-01 | ||

| Enamine | EN300-1874032-0.1g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 0.1g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1874032-0.05g |

2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)-2,2-difluoroacetic acid |

2228646-06-6 | 0.05g |

$1020.0 | 2023-09-18 |

2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

2228646-06-6 (2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬